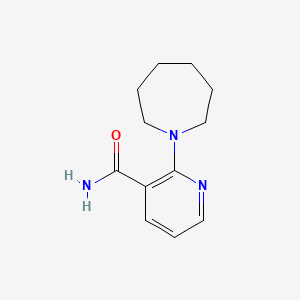
2-(Azepan-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)pyridine-3-carboxamide, also known as APY-003, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies related to the treatment of diseases.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(Azepan-1-yl)pyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(Azepan-1-yl)pyridine-3-carboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Azepan-1-yl)pyridine-3-carboxamide is its potential as a therapeutic agent for the treatment of various diseases. 2-(Azepan-1-yl)pyridine-3-carboxamide has shown promising results in preclinical studies and has the potential to be developed into a drug for human use. However, there are also limitations to using 2-(Azepan-1-yl)pyridine-3-carboxamide in lab experiments. 2-(Azepan-1-yl)pyridine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide is not widely available, and its synthesis can be challenging.
Orientations Futures
There are several future directions for research on 2-(Azepan-1-yl)pyridine-3-carboxamide. One area of research is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another area of research is to explore its potential as an anti-viral agent for the treatment of viral infections. In addition, more research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)pyridine-3-carboxamide and its potential side effects. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of 2-(Azepan-1-yl)pyridine-3-carboxamide.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromopyridine-3-carboxamide with 1-azepanamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure 2-(Azepan-1-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
2-(Azepan-1-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(Azepan-1-yl)pyridine-3-carboxamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 2-(Azepan-1-yl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has shown promise in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)10-6-5-7-14-12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAOQMSZDYXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

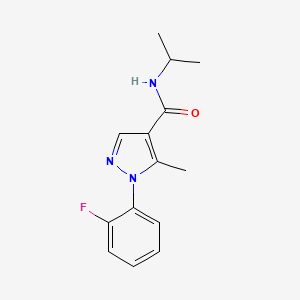
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
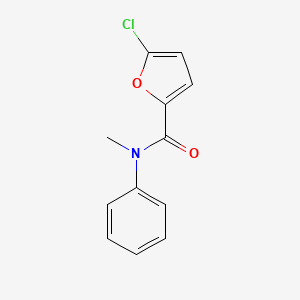
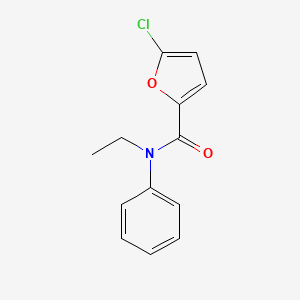
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
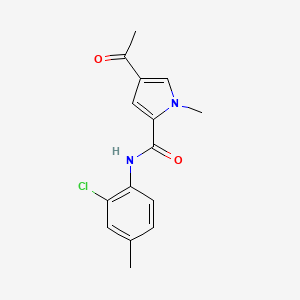
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
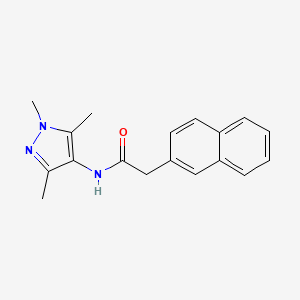
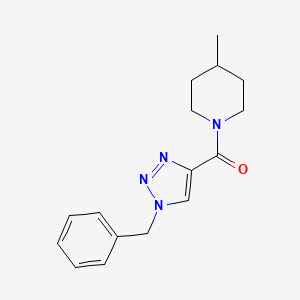
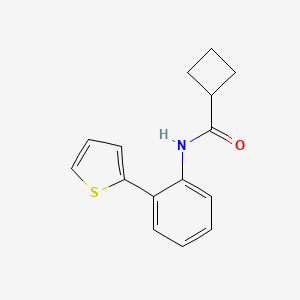
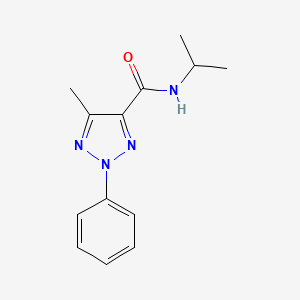
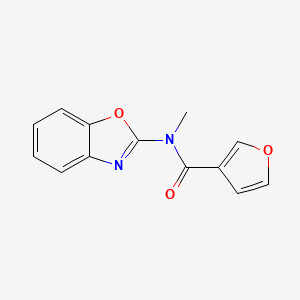
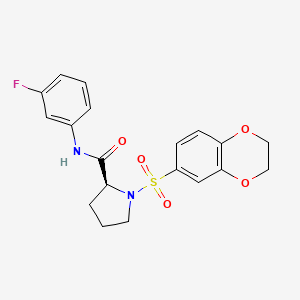
![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)